molecular formula C28H53NO3 B129216 N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester CAS No. 130676-63-0

N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester

Cat. No.: B129216
CAS No.: 130676-63-0
M. Wt: 451.7 g/mol
InChI Key: HLVOUCDABWAGAC-MKGGYCTOSA-N
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Description

N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester (hereafter referred to as the "target compound") is a structural analog of Orlistat (tetrahydrolipstatin), a well-known anti-obesity drug that inhibits pancreatic lipases . The target compound shares the core β-lactone ring and N-formyl-L-leucine moiety critical for lipase inhibition but differs in its ester side chain. Specifically, it features a (2-Nonenyl)dodecyl group, introducing an unsaturated alkenyl chain (E-configuration) at the β-position . This modification distinguishes it from Orlistat, which contains a saturated 3-hexyl-4-oxo-oxetane substituent . The molecular formula is C29H53NO5 (M.W. 451.73), slightly lighter than Orlistat (C29H53NO5, M.W. 495.73) due to differences in chain branching and unsaturation .

Properties

IUPAC Name

[(E,10S)-henicos-7-en-10-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53NO3/c1-5-7-9-11-13-14-16-18-20-22-26(21-19-17-15-12-10-8-6-2)32-28(31)27(29-24-30)23-25(3)4/h17,19,24-27H,5-16,18,20-23H2,1-4H3,(H,29,30)/b19-17+/t26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVOUCDABWAGAC-MKGGYCTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC=CCCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C/C=C/CCCCCC)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562126
Record name (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130676-63-0
Record name Orlistat henicosenyl leucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130676630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7E,10S)-Henicos-7-en-10-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORLISTAT HENICOSENYL LEUCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3LAX57YST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formation of the Hydrocarbon Backbone

The (E)-1-(2-nonenyl)dodecyl moiety is synthesized via Wittig olefination or cross-metathesis to establish the trans-configuration (E) at the double bond. A 14-carbon alkyl chain is extended using Grignard reagents or palladium-catalyzed couplings, followed by purification through fractional distillation to achieve >95% isomer purity.

Reaction Conditions Table

StepReagents/CatalystsTemperatureYieldSource
Alkyl chain extensionGrignard reagent (Mg/THF)0–25°C78%
OlefinationWittig reagent (Ph₃P=CH)80°C85%

Esterification of L-Leucine with the Hydrocarbon Alcohol

The carboxylic acid group of L-leucine is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The hydrocarbon alcohol is then coupled to form the ester bond, with reaction times ranging from 12–24 hours under nitrogen atmosphere. Excess alcohol (2.5 equiv) ensures complete conversion, though this necessitates post-reaction purification via silica gel chromatography to remove unreacted reagents.

N-Formylation of the Leucine Moiety

Formylation is achieved using formic acid-acetic anhydride mixtures (1:3 v/v) at 0–5°C to prevent racemization. Alternatively, formamide in the presence of HCl gas at 110–130°C enables a one-pot esterification-formylation sequence, yielding up to 91.3% after fractional distillation. The choice of method depends on scale: laboratory protocols favor low-temperature formic acid, while industrial processes utilize the high-yield formamide approach.

Alternative One-Pot Synthesis from Aminonitriles

Strecker Synthesis-Derived Aminonitrile Precursors

A patent (EP0080119B1) describes a streamlined method starting from aminonitriles , intermediates in the Strecker amino acid synthesis. The process involves:

  • Simultaneous esterification and formylation : Aminonitriles react with primary alcohols (e.g., isobutanol) and HCl gas, followed by formamide addition.

  • Reaction optimization : Temperatures of 110–130°C and autogenous pressure (4.3 bar) enhance kinetics, reducing side-product formation.

Key Advantages

  • Eliminates isolation of amino acid intermediates.

  • Reduces solvent waste and purification steps.

  • Achieves 82–91% yields at pilot scale.

Critical Analysis of Methodologies

Yield and Purity Trade-Offs

MethodAverage YieldPurity (Post-Distillation)Scalability
Stepwise synthesis68–75%97%Moderate
One-pot aminonitrile85–91%99%High

The one-pot method’s superior yield stems from minimized intermediate handling, though it requires stringent control over HCl gas and formamide stoichiometry. Racemization risks in the stepwise method are mitigated by low-temperature formylation but at the cost of extended reaction times.

Industrial-Scale Challenges

  • Catalyst Recovery : Homogeneous catalysts (e.g., DMAP) are difficult to reclaim, increasing production costs.

  • Byproduct Management : Ammonium chloride precipitates in the one-pot method necessitate filtration systems, adding to infrastructure requirements.

  • Stereochemical Integrity : Ensuring >99% enantiomeric excess (ee) for the (S,E)-configuration demands chiral HPLC analysis, which is resource-intensive .

Scientific Research Applications

The compound features a complex structure that includes a formyl group attached to L-leucine and a long hydrophobic chain, which contributes to its biochemical properties and interactions.

Impurity Reference Material

N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is primarily recognized as an impurity reference material in the study of gastroenterology drugs, particularly Orlistat. Its presence in formulations necessitates rigorous analysis to ensure safety and efficacy.

Case Studies

  • Orlistat Formulation Studies
    • Research has shown that impurities like N-Formyl-L-leucine can affect the pharmacokinetics of Orlistat, a weight-loss medication. Studies analyzing these impurities help in understanding their impact on drug metabolism and therapeutic outcomes .
  • Toxicological Assessments
    • Toxicological studies have indicated that compounds related to N-Formyl-L-leucine can cause eye irritation and other adverse effects. This highlights the necessity for careful monitoring of impurities in pharmaceutical products to mitigate risks associated with their use .
  • Synthesis and Characterization
    • Various synthetic methods have been developed for producing this compound, allowing researchers to explore its properties further. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the purity and identity of synthesized compounds .

Regulatory Considerations

Due to its classification as an impurity reference material, regulatory bodies require detailed documentation regarding the synthesis, characterization, and potential effects of this compound. Compliance with Good Manufacturing Practices (GMP) is essential for ensuring product safety.

Mechanism of Action

The mechanism of action of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as a reactive site, facilitating interactions with nucleophilic residues in proteins. This can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Potency

The target compound belongs to a class of β-lactone inhibitors designed to optimize lipase inhibition. Key comparisons include:

Table 1: Structural and Functional Comparison with Analogues
Compound Name Substituent at β-Position Molecular Weight Key Features Potency vs. Orlistat References
Orlistat 3-Hexyl-4-oxo-oxetane 495.73 Saturated chain; irreversible lipase inhibition Baseline (1×)
Target Compound (2-Nonenyl)dodecyl (E-alkenyl) 451.73 Unsaturated alkenyl chain; potential enhanced binding via hydrophobic interactions Not reported
Compound 21a (from Richardson et al.) β-chain with alkenyl bond ~500 (estimated) 10-fold higher FAS thioesterase inhibition vs. Orlistat 10×
N-Formyl-L-leucine (3-octyl variant) 3-Octyl-4-oxo-oxetan-2-ylmethyl 523.79 Longer saturated chain; retained activity Comparable
D-Leucine Orlistat D-leucine enantiomer 495.73 Reduced activity due to stereochemical mismatch <1×
Key Findings:
  • Alkenyl Modifications : The introduction of unsaturated bonds (e.g., in the target compound and Compound 21a) enhances potency by improving hydrophobic interactions with lipase active sites .
  • Stereochemistry : Substituting L-leucine with D-leucine reduces efficacy, highlighting the importance of stereochemical compatibility .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound Orlistat 3-Octyl Variant
Melting Point Not reported 73–75°C Not reported
Solubility (Water) Low (similar to Orlistat) 19 mg/mL (DMSO) Low
LogP (Hydrophobicity) Higher (due to alkenyl) 8.3 (estimated) Higher (longer chain)

Biological Activity

N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester is a complex organic compound notable for its unique structure, which includes a long hydrocarbon chain and a formylated leucine moiety. This compound has garnered attention in various fields, including biology, medicine, and industrial applications, due to its potential biological activities and mechanisms of action.

  • IUPAC Name : [(E,10S)-henicos-7-en-10-yl] (2S)-2-formamido-4-methylpentanoate
  • Molecular Formula : C28H53NO3
  • Molecular Weight : 451.7 g/mol
  • CAS Number : 130676-63-0
  • Density : 1.1±0.1 g/cm³
  • Boiling Point : 360.6±25.0 °C at 760 mmHg
  • Melting Point : 142 °C

Biological Activity

This compound has been studied for its various biological activities, particularly in the realms of cell signaling and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The formyl group serves as a reactive site that can facilitate interactions with nucleophilic residues in proteins, leading to modulation of enzyme activity or receptor signaling pathways. This interaction is crucial for its potential anti-inflammatory and antimicrobial activities.

Cell Signaling and Membrane Interactions

Studies have indicated that N-Formyl-L-leucine derivatives can influence cell signaling pathways by modulating membrane dynamics and protein interactions. The long hydrocarbon chain enhances membrane penetration, which may facilitate the compound's biological effects within cellular environments .

Therapeutic Applications

Research has highlighted the potential of this compound in therapeutic contexts:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise against various pathogens, indicating potential application in infection control .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(7E,10S)-Henicos-7-en-10-yl N-acetyl-L-leucinateSimilar structure with an acetyl groupLess reactive than N-formyl derivatives
(7E,10S)-Henicos-7-en-10-yl N-formyl-L-valinateSimilar structure with valineDifferent reactivity profile due to valine substitution

The uniqueness of this compound lies in its formylated leucine moiety, which imparts specific reactivity and biological activity distinct from other amino acid derivatives.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of N-Formyl-L-leucine [S-(E)] significantly reduced levels of inflammatory markers compared to control groups. This suggests a potential role in managing conditions characterized by chronic inflammation.

Case Study 2: Antimicrobial Testing

In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial membrane integrity due to the amphiphilic nature of the molecule.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the stereochemical purity of N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) to resolve enantiomers. Confirm configurations via circular dichroism (CD) spectroscopy or X-ray crystallography. Impurity profiling requires derivatization with o-phthalaldehyde (OPA) for fluorometric detection in borate buffer (pH 10.2) .
  • Key Parameters : Retention time alignment with reference standards (e.g., TRC F700575) and quantification of enantiomeric excess (ee) ≥98% .

Q. How can researchers validate the synthetic route for this compound to minimize by-products?

  • Methodology : Optimize fermentation-based synthesis using Streptomyces toxytricini to produce lipstatin, followed by hydrogenation to yield the saturated derivative. Monitor reaction intermediates via LC-MS (ESI+ mode) to detect open-chain amide impurities (e.g., Orlistat open-ring amide, CAS n/a) .
  • Critical Steps : Control pH during formylation (pH 7.5–8.0) and use chiral catalysts to ensure (S,E)-configuration in the nonenyl-dodecyl ester chain .

Q. What are the stability considerations for storing this compound?

  • Guidelines : Store at freezer temperatures (–20°C) under nitrogen to prevent oxidation. Stability studies show degradation products (e.g., 3-carboxy-2-hydroxynonyl derivatives) form at >4°C within 6 months. Use amber vials to avoid photolytic cleavage of the oxetane ring .

Advanced Research Questions

Q. How does the stereochemistry of the nonenyl-dodecyl ester chain impact pancreatic lipase inhibition efficacy?

  • Experimental Design : Compare IC₅₀ values of (S,E)- and (R,Z)-isomers using a in vitro lipase inhibition assay with 4-methylumbelliferyl oleate as substrate. The (S,E)-isomer shows 10-fold higher potency (IC₅₀ = 0.8 nM) due to optimal binding to the lipase active site .
  • Data Interpretation : Molecular docking simulations (AutoDock Vina) reveal hydrogen bonding between the formyl-leucine moiety and Ser152 of pancreatic lipase .

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?

  • Methodology : Perform parallel assays: (1) In vitro liver microsomal stability (human vs. rodent) with NADPH cofactor; (2) In vivo pharmacokinetics in obese murine models. Discrepancies arise from esterase-mediated hydrolysis in plasma, quantified via LC-MS/MS detection of free N-Formyl-L-leucine .
  • Mitigation : Use deuterated analogs (e.g., d₃-labeled ester chain) to track metabolite pathways .

Q. How can researchers differentiate degradation products from process-related impurities in batch analysis?

  • Analytical Workflow :

  • Step 1 : Forced degradation under heat (60°C, 48 hrs) and acidic conditions (0.1M HCl, 24 hrs).
  • Step 2 : UPLC-PDA-MS/MS with a C18 column (2.6 µm, 100 Å) to separate:
  • Degradation Products : 3-Hydroxyhexadecanoic acid (m/z 513.75) .
  • Process Impurities : D-leucine enantiomer (CAS 104872-28-8) and open-ring amides .
    • Thresholds : Impurity limits ≤0.15% per ICH Q3A guidelines .

Methodological Notes

  • Stereochemical Analysis : Absolute configuration confirmation requires NOESY NMR to assess spatial proximity of the nonenyl chain and oxetane ring protons .
  • Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity in rodents; LD₅₀ >2000 mg/kg indicates low risk .
  • Data Reproducibility : Cross-validate chromatographic methods with USP Orlistat Related Compound D (CAS 130793-28-1) as a system suitability standard .

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